Silicon nitride

Catalog No.
S616267
CAS No.
12033-89-5
M.F
Si3N4
N4Si3
M. Wt
140.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon nitride

CAS Number

12033-89-5

Product Name

Silicon nitride

IUPAC Name

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane

Molecular Formula

Si3N4
N4Si3

Molecular Weight

140.28 g/mol

InChI

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6

InChI Key

HQVNEWCFYHHQES-UHFFFAOYSA-N

SMILES

N12[Si]34N5[Si]16N3[Si]25N46

Synonyms

Si3N4, silicon nitride

Canonical SMILES

N12[Si]34N5[Si]16N3[Si]25N46

The exact mass of the compound Silicon nitride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silicon nitride (Si3N4) is a high-performance non-oxide ceramic and dielectric material distinguished by its strong covalent bonding, which imparts exceptional fracture toughness, thermal shock resistance, and chemical inertness [1]. In industrial and electronic procurement, it is primarily selected for its ability to maintain mechanical integrity under high-impact loads and rapid thermal cycling, outperforming traditional oxides. Furthermore, its dense atomic structure provides superior barrier properties against moisture and mobile ions, making it a critical passivation layer in semiconductor manufacturing [2]. Unlike standard structural ceramics or generic dielectrics, silicon nitride offers a unique combination of high flexural strength (up to 1000 MPa) and low thermal expansion, driving its use in demanding aerospace, automotive, biomedical, and microelectronic applications [1].

Substituting silicon nitride with alternative ceramics or dielectrics frequently leads to premature component failure or compromised device performance [1]. While silicon carbide (SiC) offers higher hardness and thermal conductivity, its lower fracture toughness makes it dangerously brittle in high-vibration or impact-heavy environments, risking catastrophic failure in bearings and cutting tools [2]. Similarly, replacing silicon nitride with cost-effective alumina (Al2O3) in high-temperature applications results in cracking under rapid thermal cycling due to alumina's inferior thermal shock resistance [3]. In semiconductor fabrication, utilizing silicon dioxide (SiO2) instead of silicon nitride for final passivation allows the diffusion of water molecules and sodium ions, leading to corrosion and electrical instability in microchips [4]. In biomedical applications, defaulting to biologically inert PEEK without silicon nitride integration sacrifices critical osteoconductive and antimicrobial properties, increasing the risk of implant subsidence and poor bone fusion[5].

Fracture Toughness and Impact Resistance in Structural Applications

In high-stress mechanical environments, fracture toughness is the primary metric for preventing crack propagation and catastrophic failure. Silicon nitride exhibits a superior fracture toughness of approximately 6.0 MPa·m^½, coupled with a high flexural strength of up to 1000 MPa [1]. In direct contrast, silicon carbide (SiC), while harder, demonstrates a significantly lower fracture toughness of roughly 3.0 MPa·m^½, rendering it highly brittle under impact [1]. This quantitative advantage dictates the procurement of silicon nitride for components subjected to heavy loads, mechanical shocks, and vibrations, such as precision bearings and aerospace turbines, where SiC would fail prematurely[2].

Evidence DimensionFracture Toughness (KIc)
Target Compound DataSilicon Nitride: ~6.0 MPa·m^½
Comparator Or BaselineSilicon Carbide (SiC): ~3.0 MPa·m^½
Quantified Difference100% higher fracture toughness in Silicon Nitride
ConditionsRoom temperature mechanical stress and vibration testing

Ensures mechanical reliability and prevents catastrophic brittle failure in high-impact industrial components.

Semiconductor Passivation: Diffusion Barrier Efficacy

For final device encapsulation in microfabrication, the passivation layer must block environmental contaminants. Silicon nitride deposited via PECVD or LPCVD serves as a significantly superior diffusion barrier against water molecules and mobile alkali ions (such as sodium) compared to standard silicon dioxide (SiO2)[1]. While SiO2 provides adequate electrical isolation, its porous network allows moisture and sodium penetration, which are major sources of corrosion and threshold voltage shifts in integrated circuits [2]. Consequently, silicon nitride is the mandatory procurement choice for robust environmental protection and long-term stability in MEMS and CMOS devices [1].

Evidence DimensionMoisture and Sodium Ion Diffusion Barrier
Target Compound DataSilicon Nitride: Impervious barrier to water and mobile ions
Comparator Or BaselineSilicon Dioxide (SiO2): Permeable to moisture and sodium diffusion
Quantified DifferenceSilicon nitride provides robust environmental encapsulation, whereas SiO2 allows corrosive diffusion
ConditionsPECVD/LPCVD thin film encapsulation in microelectronics

Critical for preventing moisture-induced corrosion and ionic contamination in semiconductor manufacturing.

Thermal Shock Resistance in High-Temperature Cycling

Industrial processes involving rapid temperature fluctuations require materials with low thermal expansion and high thermal stability. Silicon nitride possesses an exceptionally low coefficient of thermal expansion, granting it superior thermal shock resistance compared to widely used alternatives like alumina (Al2O3)[1]. While alumina is cost-effective, it is highly susceptible to cracking or fracturing when exposed to sudden thermal gradients [2]. Silicon nitride's ability to maintain its structural integrity during extreme thermal cycling makes it the preferred material for heat engine components, welding nozzles, and metallurgical crucibles [1].

Evidence DimensionThermal Shock Resistance
Target Compound DataSilicon Nitride: Excellent stability under rapid temperature changes
Comparator Or BaselineAlumina (Al2O3): Weak resistance, prone to cracking
Quantified DifferenceSilicon nitride survives extreme thermal cycling that causes catastrophic fracture in alumina
ConditionsHigh-temperature environments with rapid thermal gradients

Reduces maintenance costs and downtime by preventing thermally induced cracking in high-temperature industrial equipment.

Biomedical Implant Performance: Antibacterial and Osteoconductive Properties

In orthopedic and spinal fusion applications, implant material selection directly impacts infection rates and bone integration. Virgin PEEK is biologically inert, hydrophobic, and prone to biofilm formation, often leading to poor osseointegration [1]. In contrast, silicon nitride exhibits inherent osteoconductive and antimicrobial properties. Comparative in vitro studies demonstrate that silicon nitride surfaces significantly reduce bacterial adhesion—showing up to a 93.9% (1.21 log) reduction in pathogens like Staphylococcus epidermidis compared to PEEK—while simultaneously enhancing osteoblast proliferation and mineralization [2]. This dual functionality makes silicon nitride the superior procurement choice for spinal interbody fusion cages [1].

Evidence DimensionBacterial Adhesion and Osteogenic Activity
Target Compound DataSilicon Nitride (and composites): 93.9% reduction in bacterial adhesion, enhanced cell proliferation
Comparator Or BaselineVirgin PEEK: High bacterial adhesion, biologically inert
Quantified DifferenceSilicon nitride actively resists biofilms and promotes bone growth, whereas PEEK does not
ConditionsIn vitro inoculation with S. epidermidis and MC3T3-E1 osteoblast assays

Directly lowers post-surgical infection risks and improves spinal fusion success rates compared to standard polymer implants.

High-Load Precision Bearings and Mechanical Components

Due to its exceptional fracture toughness (~6.0 MPa·m^½) and impact resistance, silicon nitride is the optimal choice for full ceramic and hybrid bearings, high-speed spindles, and cutting tools. It reliably outperforms silicon carbide in environments subjected to heavy mechanical stress and vibration, preventing catastrophic brittle failure[1].

Final Passivation Layers in Semiconductor Manufacturing

Silicon nitride is essential for the final encapsulation of CMOS integrated circuits and MEMS devices. Its superior density provides an impenetrable diffusion barrier against moisture and mobile sodium ions, offering robust environmental protection that standard silicon dioxide (SiO2) cannot achieve [2].

Components for Extreme Thermal Cycling

In applications such as gas turbine engines, welding nozzles, and high-temperature heat exchangers, silicon nitride is procured for its outstanding thermal shock resistance. It maintains structural integrity during rapid temperature fluctuations that would otherwise cause alumina ceramics to crack or fracture [3].

Orthopedic and Spinal Fusion Implants

Silicon nitride is increasingly selected over traditional titanium and virgin PEEK for cervical and lumbar interbody fusion cages. Its unique combination of radiolucency, inherent antibacterial resistance, and osteoconductivity actively promotes bone fusion while minimizing the risk of post-operative infections [4].

Physical Description

DryPowde

UNII

QHB8T06IDK

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 209 of 216 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Air Pollutants, Occupational

Other CAS

12033-89-5

Wikipedia

Silicon nitride

General Manufacturing Information

Computer and electronic product manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Silicon nitride (Si3N4): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types